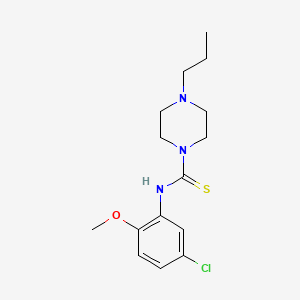
N-(5-chloro-2-methoxyphenyl)-4-propyl-1-piperazinecarbothioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-chloro-2-methoxyphenyl)-4-propyl-1-piperazinecarbothioamide, commonly known as ML218, is a chemical compound that belongs to the class of piperazine derivatives. It is a selective and potent antagonist of the muscarinic acetylcholine receptor subtype M4 (mAChR M4). ML218 has been studied extensively for its potential therapeutic applications in various diseases, including Parkinson's disease, schizophrenia, and addiction.
Wirkmechanismus
ML218 is a selective antagonist of the muscarinic acetylcholine receptor subtype M4 (mAChR M4). The M4 receptor is primarily expressed in the striatum, a brain region that is involved in motor control and reward processing. By blocking the M4 receptor, ML218 increases the release of dopamine in the striatum, which is believed to be responsible for its therapeutic effects in Parkinson's disease and schizophrenia.
Biochemical and Physiological Effects:
ML218 has been shown to have a number of biochemical and physiological effects. By blocking the M4 receptor, ML218 increases the release of dopamine in the striatum, which is believed to be responsible for its therapeutic effects in Parkinson's disease and schizophrenia. ML218 has also been shown to reduce the release of acetylcholine in the striatum, which may contribute to its therapeutic effects in these diseases.
Vorteile Und Einschränkungen Für Laborexperimente
ML218 has a number of advantages for use in lab experiments. It is a highly selective and potent antagonist of the M4 receptor, which makes it an ideal tool for studying the role of this receptor in various diseases. However, one limitation of ML218 is that it is not very soluble in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are a number of future directions for research on ML218. One area of research is the development of more potent and selective M4 receptor antagonists, which could have even greater therapeutic potential in Parkinson's disease and schizophrenia. Another area of research is the identification of other potential therapeutic applications for ML218, such as addiction and depression. Finally, further studies are needed to better understand the mechanism of action of ML218 and its effects on the brain and behavior.
Synthesemethoden
The synthesis of ML218 involves a multi-step process, starting with the reaction of 5-chloro-2-methoxyaniline with propylamine to yield N-(5-chloro-2-methoxyphenyl)propylamine. This intermediate is then reacted with carbon disulfide and sodium hydroxide to form N-(5-chloro-2-methoxyphenyl)-4-propyl-1-piperazinecarbothioamide.
Wissenschaftliche Forschungsanwendungen
ML218 has been extensively studied for its potential therapeutic applications in various diseases. One of the major areas of research is Parkinson's disease, where ML218 has shown promising results in preclinical studies as a potential treatment for motor symptoms. ML218 has also been studied for its potential use in the treatment of schizophrenia, where it has been shown to improve cognitive function and reduce psychotic symptoms.
Eigenschaften
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-4-propylpiperazine-1-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22ClN3OS/c1-3-6-18-7-9-19(10-8-18)15(21)17-13-11-12(16)4-5-14(13)20-2/h4-5,11H,3,6-10H2,1-2H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWPZQEYUDFMPOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCN(CC1)C(=S)NC2=C(C=CC(=C2)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

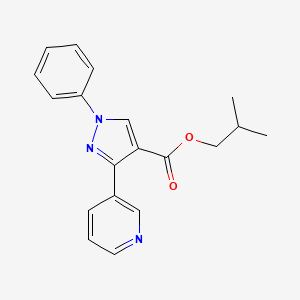
![N-(3-{N-[(4-bromo-1-methyl-1H-pyrazol-3-yl)carbonyl]ethanehydrazonoyl}phenyl)cyclobutanecarboxamide](/img/structure/B5834417.png)
![4-[({[(2,4-dimethoxyphenyl)amino]carbonyl}amino)methyl]benzoic acid](/img/structure/B5834422.png)
![1-[4-(phenylsulfonyl)phenyl]piperidine](/img/structure/B5834423.png)
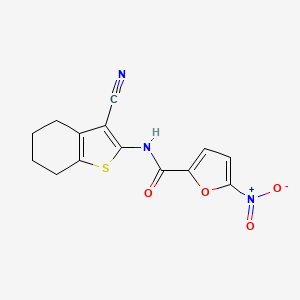
![4-ethyl-7-[(4-methoxybenzyl)oxy]-2H-chromen-2-one](/img/structure/B5834446.png)
![N-(4-methylphenyl)-2-[4-(2-nitrovinyl)phenoxy]acetamide](/img/structure/B5834459.png)
![3-[1-allyl-5-(4-methylphenyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5834464.png)

![N-[5-(3-fluorophenyl)-1,3,4-thiadiazol-2-yl]-N'-phenylurea](/img/structure/B5834477.png)
![2-{[(3-bromophenoxy)acetyl]amino}benzamide](/img/structure/B5834481.png)
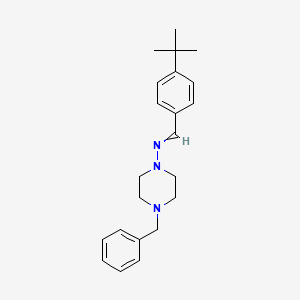
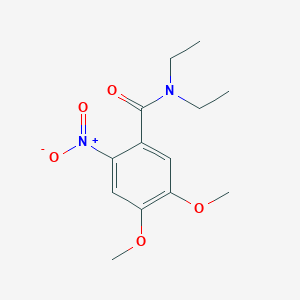
![N'-[(1,3-benzodioxol-5-ylcarbonyl)oxy]-4-chlorobenzenecarboximidamide](/img/structure/B5834507.png)